molecular formula C22H23N3O4 B11464187 N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B11464187
M. Wt: 393.4 g/mol
InChI Key: WKZMWSYEUVPIPD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of azepinoquinazolines This compound is characterized by its unique structure, which includes a quinazoline core fused with an azepine ring and substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Formation of the Azepine Ring: The azepine ring is introduced by reacting the quinazoline intermediate with a suitable azepine precursor, such as 1,6-diaminohexane, under high-temperature conditions.

    Substitution with 2,4-Dimethoxyphenyl Group: The final step involves the substitution of the quinazoline-azepine intermediate with 2,4-dimethoxyphenyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dimethoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as a neuroprotective agent, showing promise in the treatment of neurodegenerative diseases.

    Biological Research: It is used as a molecular probe to study the interactions between proteins and small molecules.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide: This compound shares the 2,4-dimethoxyphenyl group but has a different core structure.

    4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: This compound has a similar phenyl substitution but a different heterocyclic core.

Uniqueness

N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is unique due to its fused quinazoline-azepine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-28-15-8-10-17(19(13-15)29-2)24-21(26)14-7-9-16-18(12-14)23-20-6-4-3-5-11-25(20)22(16)27/h7-10,12-13H,3-6,11H2,1-2H3,(H,24,26)

InChI Key

WKZMWSYEUVPIPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3)OC

Origin of Product

United States

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